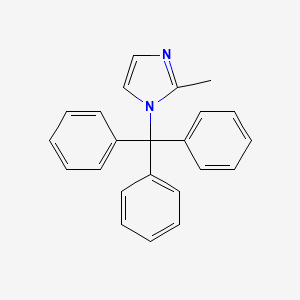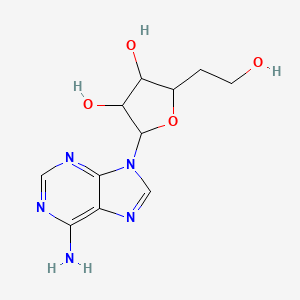
2-Methyl-1-tritylimidazole
概要
説明
2-Methyl-1-tritylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the second position and a trityl group at the first position of the imidazole ring. The trityl group, also known as triphenylmethyl, is a bulky substituent that can influence the compound’s reactivity and stability. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 2-Methyl-1-tritylimidazole typically involves the protection of the imidazole nitrogen with a trityl group followed by the introduction of a methyl group at the second position. One common method involves the reaction of imidazole with trityl chloride in the presence of a base to form 1-tritylimidazole. This intermediate is then methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound .
化学反応の分析
2-Methyl-1-tritylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, although these are less common for trityl-protected imidazoles due to the stability imparted by the trityl group.
Deprotection: The trityl group can be removed under acidic conditions to yield the free imidazole.
Common reagents used in these reactions include organolithium reagents, electrophiles like alkyl halides, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methyl-1-tritylimidazole has several applications in scientific research:
Pharmaceuticals: Imidazole derivatives are key components in many drugs due to their biological activity.
Materials Science: The stability and electronic properties of imidazoles make them useful in the development of materials for electronic devices and sensors.
作用機序
The mechanism of action of 2-Methyl-1-tritylimidazole depends on its specific application. In biological systems, imidazoles can interact with enzymes and receptors through hydrogen bonding and coordination with metal ions. The trityl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and electronic effects .
類似化合物との比較
2-Methyl-1-tritylimidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the bulky trityl group, making it more reactive but less stable.
2-Tritylimidazole: Similar in structure but without the methyl group, affecting its reactivity and applications.
Haloimidazoles: Contain halogen substituents that can significantly alter their chemical properties and reactivity
The uniqueness of this compound lies in the combination of the methyl and trityl groups, which provide a balance of stability and reactivity, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
2-methyl-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWYMGYULZCICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347137 | |
| Record name | 2-methyl-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23593-68-2 | |
| Record name | 2-methyl-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)


